5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Overview
Description
5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 5th position, a methoxy group at the 8th position, and an amine group at the 2nd position of the triazolo[1,5-A]pyridine ring system. Heterocyclic compounds like this one are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazolo[1,5-A]pyridine ring system can participate in cycloaddition reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the specific transformation desired, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties.
Scientific Research Applications
5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Studies: It acts as an inhibitor for enzymes such as RORγt, PHD-1, JAK1, and JAK2, making it valuable in studying these biological pathways.
Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other heterocyclic compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine include other triazolopyridines and triazolopyrimidines. These compounds share a similar core structure but differ in the substituents attached to the ring system .
Uniqueness
What sets this compound apart is the presence of the iodine atom and the methoxy group, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-iodo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4O/c1-13-4-2-3-5(8)12-6(4)10-7(9)11-12/h2-3H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCUIJYQAULEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(N2C1=NC(=N2)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465912 | |
Record name | 5-IODO-8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492468-97-0 | |
Record name | 5-IODO-8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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